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Compound of Interest

Compound Name: H-Phe(3-Cl)-OH

Cat. No.: B556624

Introduction: Non-proteinogenic L-alpha-amino acids are crucial building blocks in modern drug
discovery, offering a pathway to modulate the pharmacological properties of peptides and small
molecules. By introducing structural diversity beyond the canonical 20 amino acids,
researchers can enhance metabolic stability, improve binding affinity, and fine-tune the
conformational characteristics of therapeutic candidates. Among these valuable analogs, H-
Phe(3-Cl)-OH, or L-3-chlorophenylalanine, has emerged as a significant derivative of L-
phenylalanine. The introduction of a chlorine atom at the meta position of the phenyl ring
imparts unique electronic and steric properties, making it a subject of interest for medicinal
chemists and peptide scientists.[1][2] This technical guide provides an in-depth overview of H-
Phe(3-Cl)-OH, consolidating key data, experimental protocols, and relevant biological
pathways to support its application in research and development.

Physicochemical Properties

H-Phe(3-CI)-OH is a white to off-white solid compound.[3] Its key properties are summarized
below. The strategic placement of the chloro-substituent influences the molecule's polarity and
potential for halogen bonding, which can be exploited in rational drug design to enhance
interactions with biological targets.
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Property Value Source(s)
(2S)-2-amino-3-(3-

IUPAC Name ) ) [2]
chlorophenyl)propanoic acid
L-3-Chlorophenylalanine, m-

Synonyms Chloro-L-phenylalanine, H-L- [2][3]
Phe(3-Cl)-OH

CAS Number 80126-51-8 [41[5]

Molecular Formula CoH10CINO2 [2][5]

Molecular Weight 199.63 g/mol [3][5]

Appearance White to Off-White Powder [3]

Melting Point 205.0-215.0 °C [3]

Optical Rotation ([a]D)

Data not readily available in
literature. As an L-amino acid,
it is expected to be

levorotatory (-).

[6]

Solubility

Soluble in DMSO, Chloroform,
Dichloromethane, Ethyl

Acetate, Acetone.

[4]115]

Computed XLogP3

-0.5

[2]

Asymmetric Synthesis

The enantiomerically pure synthesis of H-Phe(3-Cl)-OH is critical for its use in biological

systems. Direct chlorination of L-phenylalanine often leads to a mixture of ortho, meta, and

para isomers that are difficult to separate.[7] A robust and highly stereoselective method

involves the asymmetric alkylation of a glycine Schiff base using a phase-transfer catalyst, as

detailed in the protocol below.
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Step 1: Asymmetric Alkylation
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Caption: Workflow for the asymmetric synthesis of H-Phe(3-Cl)-OH.

Applications in Drug Discovery

The primary application of H-Phe(3-Cl)-OH is as a building block for peptides and
peptidomimetics. Its incorporation can confer resistance to enzymatic degradation and
introduce conformational constraints. Furthermore, halogenated phenylalanine analogs are
known inhibitors of key enzymes in metabolic pathways. The well-studied isomer, p-
chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase
(TPH), the rate-limiting enzyme in serotonin biosynthesis.[2][5] While specific inhibitory data for
the meta-chloro isomer is sparse, its structural similarity suggests it is a promising candidate for
targeting the same pathway.

L-Tryptophan
. Tryptophan Hydroxylase 5-Hydroxytryptophan Aromatic L-Amino Acid Serotonin
Inhibition (TPH) (5-HTP) Decarboxylase (AADC) (5-HT)
H-Phe(3-Cl)-OH

(Competitive Inhibitor)

Click to download full resolution via product page
Caption: Inhibition of the serotonin biosynthesis pathway.

The table below compares the known activity of the para-isomer, providing a benchmark for
evaluating H-Phe(3-Cl)-OH.
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Compound Target Enzyme  Activity Type ICso0 Value Source(s)
p- Tryptophan
Chlorophenylala Hydroxylase 1 Inhibitor > 50 uM [8]
nine (TPH1)

Tryptophan

ypiop Predicted ]
H-Phe(3-CI)-OH Hydroxylase 1 o Not Available -
Inhibitor
(TPH1)

Experimental Protocols
Protocol 1: Asymmetric Synthesis of H-Phe(3-CIl)-OH

This protocol is adapted from a state-of-the-art method for the asymmetric synthesis of L-
phenylalanine derivatives via phase-transfer catalysis.[7]

Materials:

tert-butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)
e 3-Chlorobenzyl bromide

o Cinchona alkaloid-derived phase-transfer catalyst

o Toluene

e Potassium hydroxide (KOH) solution (50% wi/v)

e Hydrochloric acid (HCI), concentrated and 6 M

o Diethyl ether

e Magnesium sulfate (MgSOa)

Procedure:

o Asymmetric Alkylation: To a stirred solution of the glycine Schiff base (1.0 eq) and the chiral
phase-transfer catalyst (0.01 eq) in toluene, add 3-chlorobenzyl bromide (1.2 eq).
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e Cool the mixture to 0 °C and add the 50% aqueous KOH solution.

« Stir the reaction vigorously at 0 °C, monitoring the progress by TLC or HPLC until the starting
material is consumed.

» Upon completion, dilute the reaction with water and extract the aqueous phase with diethyl
ether.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure to yield the crude protected product, (S)-tert-Butyl N-
(diphenylmethylene)-(3-chlorophenyl)alaninate.

o Deprotection: Add 6 M aqueous HCI to the crude product from the previous step.

e Heat the mixture to reflux and stir for 4-6 hours until deprotection is complete (monitored by
TLC/HPLC).

e Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-
polar impurities.

o Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-
chlorophenylalanine hydrochloride (H-Phe(3-Cl)-OH « HCI) as a solid.

e The product can be further purified by recrystallization. The reported yield for this step is
92%.[7]

Protocol 2: Incorporation of Fmoc-Phe(3-Cl)-OH into a
Peptide Sequence

This protocol outlines the standard procedure for incorporating an Fmoc-protected non-
canonical amino acid into a peptide using manual solid-phase peptide synthesis (SPPS). This
procedure assumes the synthesis is performed on a Rink Amide resin.

Materials:

¢ Rink Amide resin
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e Fmoc-Phe(3-CI)-OH (and other required Fmoc-protected amino acids)
¢ N,N-Dimethylformamide (DMF), peptide synthesis grade

e Dichloromethane (DCM)

o Deprotection solution: 20% (v/v) piperidine in DMF

e Coupling reagents: HBTU, HOBt

o Base: N,N-Diisopropylethylamine (DIPEA)

o Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
water

o Cold diethyl ether
Procedure:

» Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least
1 hour.

e Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and
agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for
an additional 15-20 minutes.

e Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7
times) to remove all traces of piperidine.

e Amino Acid Coupling:

o Activation: In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (3 eq.), HBTU (2.9 eq.), and
HOBLt (3 eg.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to
pre-activate for 1-2 minutes.

o Coupling: Add the activated amino acid solution to the deprotected resin in the reaction
vessel. Agitate the mixture for 1-2 hours at room temperature.
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o Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the
test is positive (blue beads), repeat the coupling step.

e Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

o Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the
peptide sequence.

» Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step
2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

» Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate at room
temperature for 2-3 hours to cleave the peptide from the resin and remove side-chain
protecting groups.

o Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by
adding the filtrate dropwise to a large volume of cold diethyl ether.

« Purification: Collect the crude peptide by centrifugation. Purify the peptide by preparative
reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by mass spectrometry
and analytical HPLC.

Conclusion

H-Phe(3-Cl)-OH serves as a versatile and valuable tool for chemists and pharmacologists. Its
unique electronic properties and steric profile allow for the systematic modification of peptides
and small molecules to enhance their therapeutic potential. The availability of robust
asymmetric synthesis routes enables access to enantiomerically pure material, which is
essential for clinical development. As the demand for novel therapeutics with improved
pharmacological profiles continues to grow, the strategic application of non-proteinogenic
amino acids like L-3-chlorophenylalanine will undoubtedly play a pivotal role in advancing the
frontiers of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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